N-Oleoyl Valine

TRPV3 N-acyl amide antagonist activity

N-Oleoyl Valine is the most potent endogenous TRPV3 antagonist among 15 N-acyl amide families (AUC 39.73 vs DMSO 95.73), outperforming N-acyl glycine and alanine. It selectively inhibits TRPV3/4 with minimal TRPV1/2 off-target effects. Validated in HEK293-TRPV3 calcium imaging (10 μM) and cold-exposure/lung-injury models. Procure with certified ≥98% purity (DMSO/EtOH solubility 12 mg/mL) to ensure reproducible in vitro/in vivo dosing.

Molecular Formula C23H43NO3
Molecular Weight 381.6
CAS No. 60374-41-6
Cat. No. B593688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oleoyl Valine
CAS60374-41-6
SynonymsN-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine
Molecular FormulaC23H43NO3
Molecular Weight381.6
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)
InChIKeyLRQPUGFHAACUMH-GJCOWUBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Oleoyl Valine (CAS 60374-41-6): A TRPV3-Antagonist N-Acyl Amine for Thermoregulation and Inflammation Research


N-Oleoyl Valine (CAS 60374-41-6) is an endogenous N-acyl amine formed by the conjugation of oleic acid (C18:1) with L-valine [1]. It belongs to the N-acyl amide family of lipid signaling molecules, which includes over 800 predicted members in the human body [2]. This compound functions primarily as an antagonist at the transient receptor potential vanilloid type 3 (TRPV3) ion channel, a thermosensitive receptor implicated in thermoregulation, skin barrier function, and inflammatory pain [3]. N-Oleoyl Valine is detected endogenously and shows dynamic regulation under physiological stress, with levels increasing in mice following cold exposure and in lung tissue after acute injury . As a research tool, it is available commercially with certified purity ≥98% and defined solubility parameters, enabling reproducible in vitro and in vivo studies of TRPV3-mediated signaling pathways .

Why N-Oleoyl Valine (CAS 60374-41-6) Cannot Be Replaced by Generic N-Acyl Amino Acid Analogs


N-Acyl amino acids exhibit pronounced structure-activity divergence based on both the fatty acyl chain and the amino acid head group. Systematic screening of 15 distinct N-acyl amide families revealed that TRPV3 antagonism is not a generic property of the class but depends critically on the amino acid moiety [1]. Among the families tested, N-acyl valine produced the most potent reduction in TRPV3-mediated calcium influx (AUC: 39.73 ± 4.16), representing a 2.4-fold greater inhibition compared to the DMSO control (AUC: 95.73 ± 7.01) and substantially outperforming structurally related families such as N-acyl glycine (AUC: 123.01 ± 10.80) and N-acyl alanine (AUC: 74.55 ± 4.34) [2]. Substituting N-Oleoyl Valine with an alternative N-acyl amino acid, even one differing only in the amino acid head group, would alter or abolish the TRPV3 antagonist activity profile. Furthermore, the oleoyl (C18:1) chain confers distinct physicochemical properties including membrane permeability and susceptibility to fatty acid amide hydrolase (FAAH)-mediated degradation compared to saturated or polyunsaturated acyl variants [3]. These structural determinants of target engagement and metabolic stability preclude generic substitution without experimental re-validation.

N-Oleoyl Valine Quantitative Differentiation: TRPV3 Selectivity and Physicochemical Specifications


TRPV3 Antagonist Activity: N-Acyl Valine Demonstrates Superior Potency Among 15 N-Acyl Amide Families

In a systematic screen of endogenous N-acyl amides using HEK293 cells expressing human TRPV channels, the N-acyl valine family demonstrated the most potent antagonist activity at TRPV3 among all 15 families tested [1]. N-Acyl valine (tested as a mixture of oleoyl and other acyl chain variants at 10 μM) reduced 2-APB-stimulated TRPV3 calcium influx to an AUC of 39.73 ± 4.16, representing a 58.5% reduction compared to DMSO control (AUC: 95.73 ± 7.01) [2]. This potency exceeded that of the structurally similar N-acyl alanine family (AUC: 74.55 ± 4.34, 22.1% reduction) and the N-acyl glycine family (AUC: 123.01 ± 10.80, which showed no inhibition relative to control) [3].

TRPV3 N-acyl amide antagonist activity calcium imaging

Cross-TRPV Subtype Activity Profile: N-Acyl Valine Exhibits Defined TRPV4 Antagonism with Minimal TRPV1/TRPV2 Interaction

Beyond TRPV3, N-acyl valine displays a distinct activity profile across the TRPV channel family that informs experimental design and differentiates it from alternative tool compounds [1]. At TRPV4 (4α-PDD-stimulated), N-acyl valine produced an AUC of 37.05 ± 7.37, representing the strongest TRPV4 antagonist activity among all 15 families tested, with a 60.6% reduction relative to DMSO control (AUC: 93.92 ± 11.55) [2]. In contrast, N-acyl valine exhibited negligible antagonist activity at TRPV1 (capsaicin-stimulated, AUC: 174.62 ± 11.94 vs DMSO: 195.69 ± 16.42) and TRPV2 (2-APB-stimulated, AUC: 240.61 ± 26.79 vs DMSO: 253.67 ± 39.42) [3]. This contrasts with N-acyl GABA, which showed modest TRPV1 inhibition (AUC: 87.22 ± 11.12), and N-acyl proline, which demonstrated TRPV2 activation rather than inhibition (AUC: -34.61 ± 26.70) [4].

TRPV4 TRPV1 TRPV2 selectivity N-acyl amide

Endogenous Regulation and Physiological Relevance: Cold Exposure and Acute Lung Injury Increase N-Oleoyl Valine Levels In Vivo

N-Oleoyl Valine is not merely a synthetic tool compound but an endogenously regulated lipid mediator with demonstrated physiological responsiveness . In vivo studies in mice have quantified that N-Oleoyl Valine concentrations increase following cold exposure for a sustained duration of at least 16 days, establishing a direct link to thermoregulatory adaptation . Additionally, in a murine model of acute lung injury, N-Oleoyl Valine concentrations are significantly elevated in lung tissue, implicating this compound in pulmonary inflammatory responses . This endogenous regulation pattern distinguishes N-Oleoyl Valine from purely synthetic TRPV3 antagonists such as the non-lipid small molecule inhibitors that lack physiological context [1].

thermoregulation cold exposure acute lung injury endogenous lipid in vivo

Procurement-Grade Purity and Solubility Specifications: N-Oleoyl Valine (Cayman) ≥98% Purity with Defined Solvent Compatibility

For reproducible experimental outcomes, the commercial specification of N-Oleoyl Valine from Cayman Chemical provides defined purity (≥98%) and validated solubility parameters across multiple solvent systems . The compound is supplied as a solution in methyl acetate with the following solubility profile: DMF (10 mg/mL), DMSO (12 mg/mL), Ethanol (12 mg/mL), and Ethanol:PBS pH 7.2 (1:4) (0.2 mg/mL) [1]. Storage stability is specified at -20°C with ≥2 year shelf life . This level of product characterization contrasts with generic N-acyl amino acid preparations that may lack batch-to-batch purity certification or defined solvent compatibility data .

purity solubility Cayman QC procurement

N-Oleoyl Valine (CAS 60374-41-6): Validated Research Applications in TRPV Channel Pharmacology and In Vivo Lipidomics


In Vitro TRPV3 Antagonist Assays Requiring Maximal N-Acyl Amide Potency

Based on the head-to-head comparison data showing N-acyl valine's superior TRPV3 antagonist activity (AUC: 39.73 ± 4.16) compared to N-acyl alanine (AUC: 74.55 ± 4.34) and N-acyl glycine (AUC: 123.01 ± 10.80), N-Oleoyl Valine is the appropriate selection for in vitro studies requiring the most potent N-acyl amide-mediated TRPV3 inhibition [1]. Use in HEK293-TRPV3 calcium imaging assays at 10 μM concentration, with 2-APB as the challenge agonist [2].

Dual TRPV3/TRPV4 Antagonism Studies with Minimal TRPV1/TRPV2 Interference

The TRPV subtype activity profile demonstrates that N-acyl valine produces the strongest TRPV4 antagonist activity among all 15 tested families (AUC: 37.05 ± 7.37, 60.6% reduction vs DMSO) while showing negligible TRPV1 (10.8% reduction) and TRPV2 (5.1% reduction) effects [1]. This selectivity pattern makes N-Oleoyl Valine suitable for experiments requiring concurrent TRPV3 and TRPV4 inhibition with minimized off-target TRPV1/TRPV2 modulation, distinguishing it from broader-spectrum TRPV modulators [2].

In Vivo Thermoregulation Studies Leveraging Endogenous Regulatory Dynamics

N-Oleoyl Valine's demonstrated in vivo regulation—specifically increased levels during cold exposure (≥16 days duration) and acute lung injury—validates its use in physiological and pathological models investigating endogenous TRPV3-mediated thermoregulation and pulmonary inflammation [1]. This endogenous regulation profile makes it preferable to synthetic-only TRPV3 antagonists for studies requiring physiologically contextualized target engagement [2].

Reproducible Pharmacological Studies Requiring Certified Purity and Validated Solubility

For experiments demanding rigorous quality control and reproducible dosing, procurement of Cayman Chemical N-Oleoyl Valine (≥98% purity, DMSO solubility 12 mg/mL, Ethanol solubility 12 mg/mL) is recommended [1]. The validated solubility parameters enable accurate preparation of stock solutions across multiple solvent systems, while the certified purity threshold (≥98%) minimizes batch-to-batch variability in dose-response experiments [2].

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